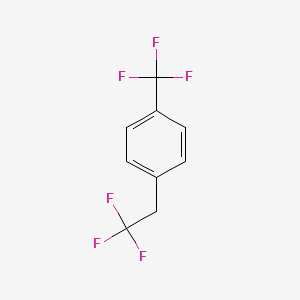

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene

Descripción

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a trifluoroethyl (-CF₂CF₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This dual fluorination imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidative degradation, making it valuable in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRSHAVNQIXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution via Benzyl Methanesulfonates

A common approach involves preparing benzyl methanesulfonate intermediates from benzyl alcohol derivatives, followed by nucleophilic substitution with trifluoroethyl nucleophiles.

- Step 1: Synthesis of benzyl methanesulfonate (a good leaving group) from benzyl alcohol and methanesulfonyl chloride in the presence of triethylamine at low temperature (-20 °C) in dichloromethane (DCM). The reaction is stirred for 1 hour and purified by aqueous workup and drying.

- Step 2: The benzyl methanesulfonate is then reacted with a trifluoroethyl nucleophile (e.g., trifluoroethyl anion or equivalent) to afford 1-(2,2,2-trifluoroethyl)benzene derivatives.

This method yields the fluorinated benzyl compounds efficiently, with yields reported around 75% after distillation.

Radical or Electrophilic Trifluoromethylation

Trifluoromethyl groups can be introduced onto aromatic rings via radical or electrophilic trifluoromethylation reagents such as Togni’s reagent or Umemoto’s reagent. For 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene:

- The trifluoromethyl group is introduced para to the benzyl position.

- Radical trifluoromethylation is often catalyzed by transition metals or photoredox catalysts under mild conditions.

- This method allows direct functionalization of aromatic rings with high regioselectivity.

Although specific examples for this compound are limited in the literature, this method is widely applicable for synthesizing trifluoromethylated aromatics.

Cross-Coupling Using Fluorinated Organometallic Reagents

Another advanced method involves cross-coupling reactions such as:

- Grignard Reagents: Preparation of 4-(trifluoromethyl)phenylmagnesium bromide, followed by reaction with trifluoroethyl halides.

- Palladium-Catalyzed Coupling: Using aryl halides bearing trifluoromethyl groups coupled with trifluoroethyl organometallic reagents.

These methods provide high selectivity and are scalable for industrial applications, especially in the synthesis of intermediates for fungicides and pharmaceuticals.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Benzyl methanesulfonate, trifluoroethyl nucleophile, DCM, triethylamine, low temp | ~75 | High yield, straightforward | Requires preparation of sulfonate intermediate |

| Radical trifluoromethylation | Togni’s or Umemoto’s reagent, photoredox catalyst or metal catalyst | Variable | Direct aromatic functionalization | Regioselectivity challenges |

| Cross-coupling (Grignard/Pd) | 4-(trifluoromethyl)phenylmagnesium bromide, trifluoroethyl halide, Pd catalyst | High | Scalable, selective | Sensitive to moisture, requires inert atmosphere |

Research Findings and Notes

- The nucleophilic substitution method is supported by detailed experimental protocols with characterization data (NMR, yield, purity) confirming the successful synthesis of this compound.

- Patents and literature describe environmentally friendly modifications of these processes, aiming to reduce hazardous waste by optimizing solvent use and reaction conditions.

- Cross-coupling methods are preferred in industrial settings due to their robustness and ability to tolerate various functional groups.

- The trifluoromethyl group’s strong electron-withdrawing nature influences reaction conditions and selectivity, necessitating careful optimization.

Análisis De Reacciones Químicas

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the regioselectivity of the reaction.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.13 g/mol

- Boiling Point : Not specified in the available literature.

The compound features a benzene ring substituted with a trifluoroethyl group and a trifluoromethyl group, leading to significant alterations in its physical and chemical behavior compared to non-fluorinated analogs.

Electron-Withdrawing Effects

The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can influence:

- Reactivity towards nucleophiles.

- Lipophilicity and metabolic stability in biological systems.

- Interaction with various biological targets.

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is being explored for its potential as a bioisostere in drug design. The incorporation of trifluoromethyl groups can enhance:

- Metabolic Stability : Compounds with these groups often exhibit improved resistance to metabolic degradation.

- Bioavailability : Increased lipophilicity can lead to better absorption and distribution within biological systems.

Case Studies

- Anticancer Activity : Research indicates that fluorinated compounds can inhibit cancer cell proliferation by disrupting signaling pathways. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

- Antiviral Properties : Certain trifluoromethyl-containing compounds have demonstrated activity against viruses such as HIV and influenza by inhibiting viral replication mechanisms.

Agrochemicals

The compound is also being investigated for use in agrochemicals due to its potential effectiveness as a pesticide or herbicide. The unique properties imparted by the trifluoromethyl groups may enhance the efficacy of these formulations by improving their stability and interaction with target organisms.

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials. Its properties make it suitable for:

- Polymer Production : The compound can be utilized in creating polymers with enhanced thermal stability and chemical resistance.

- Coatings : Its unique chemical structure may lead to coatings that provide superior protection against environmental factors.

Mecanismo De Acción

The mechanism by which 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with enzymes and proteins, where the trifluoromethyl groups can enhance binding affinity and specificity .

Comparación Con Compuestos Similares

Key Observations :

- The trifluoroethyl group (-CF₂CF₃) increases steric bulk and electron-withdrawing effects compared to halogens (Cl, Br) .

- Bromine-substituted analogs (e.g., 1-Bromo-4-(2,2,2-trifluoroethyl)benzene) are more reactive in Suzuki-Miyaura couplings due to Br's leaving-group capability .

Physicochemical Properties

Lipophilicity and Solubility

- The dual trifluorinated groups in the target compound significantly enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability in drug design .

- In contrast, 1-Chloro-4-(trifluoromethyl)benzene has lower lipophilicity (logP ~2.8) due to the smaller, less fluorinated chlorine substituent .

Thermal Stability

- Trifluoromethyl groups improve thermal stability via strong C-F bonds. Compounds like this compound likely exhibit higher decomposition temperatures (>200°C) compared to non-fluorinated analogs .

Actividad Biológica

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene, a compound characterized by its trifluoromethyl and trifluoroethyl groups, has garnered attention for its potential biological activities. The unique fluorinated structure of this compound may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H4F6

- Molecular Weight : 214.11 g/mol

- Physical State : Liquid at 20°C

- Boiling Point : 116°C

- Flash Point : 26°C

- Specific Gravity : 1.40

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural characteristics. The presence of multiple fluorine atoms is known to enhance lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties.

Antimicrobial and Antiparasitic Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial and antiparasitic activities. For instance, studies on related trifluoromethylated compounds have shown promising results against various pathogens:

- Antiparasitic Activity : Compounds with similar structures have been evaluated for their efficacy against malaria parasites, showing potential in inhibiting key metabolic pathways essential for parasite survival .

- Antimicrobial Properties : The incorporation of trifluoromethyl groups has been associated with increased antimicrobial potency against a range of bacteria and fungi due to their ability to disrupt cellular membranes and metabolic processes .

Study on Fluorinated Compounds

A study published in the Journal of Medicinal Chemistry explored the effects of various fluorinated compounds on microbial growth. The findings suggested that the trifluoromethyl group significantly enhances the bioactivity of the compounds tested, including derivatives similar to this compound .

Antiparasitic Mechanism Investigation

In another investigation focusing on antimalarial therapies, researchers found that modifications to scaffold structures (including trifluoromethyl substitutions) improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. This balance is crucial for developing effective treatments .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Metabolic Stability |

|---|---|---|---|

| This compound | Moderate | Promising | High |

| Trifluoromethylated Dihydroquinazolinone | High | Excellent | Moderate |

| Trifluoroacetophenone derivatives | Moderate | Good | High |

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene, and what experimental conditions are critical for achieving high yields?

The synthesis often involves cross-coupling reactions or catalytic trifluoromethylation. For example:

- Suzuki-Miyaura Coupling : Aryl halides (e.g., bromo derivatives) react with boronic acids under argon using CuI and hydrazonic ligands, achieving yields up to 65% at 60°C .

- Catalytic Deoxytrifluoromethylation : Alcohol precursors are treated with CuI, KF, and bromodifluoroacetate reagents in DMF/MeCN at 70°C, yielding ~62% . Critical factors include inert atmosphere (argon), precise catalyst loading (e.g., 5 mol% CuI), and optimized reaction times (18–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- ¹H/¹⁹F NMR : Essential for confirming the presence of trifluoroethyl (-CF₂CF₃) and trifluoromethyl (-CF₃) groups. For instance, ¹⁹F NMR distinguishes between -CF₃ (-63 ppm) and -CF₂CF₃ (-70 ppm) environments .

- ESI-MS : Validates molecular weight (e.g., m/z 388.1 for related trifluoroethyl derivatives) .

- Chromatography : Silica gel column purification with hexane/EtOAC gradients ensures purity .

Q. Why are trifluoromethyl and trifluoroethyl groups strategically important in medicinal chemistry research?

These groups enhance metabolic stability and bioavailability by:

- Lowering basicity of adjacent amines via electron-withdrawing effects, reducing off-target interactions .

- Increasing lipophilicity (logP) for improved membrane permeability, as seen in fluorinated indole derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of the benzene ring in this compound?

The -CF₃ and -CF₂CF₃ groups create steric hindrance and electronic deactivation, directing electrophilic substitutions to meta positions. For example:

- Directed C-H Activation : Hydrazonic ligands in Suzuki couplings mitigate steric challenges, enabling selective aryl-aryl bond formation .

- Computational Insights : DFT studies predict reduced electron density at ortho/para positions, aligning with experimental regioselectivity .

Q. What are the stability challenges of this compound under hydrolytic or thermal conditions?

- Hydrolytic Stability : The -CF₃ group resists hydrolysis, but the -CF₂CF₃ moiety may degrade under prolonged acidic conditions (pH < 3) .

- Thermal Stability : Decomposition occurs above 200°C, requiring storage at -20°C in inert solvents (e.g., hexane) .

Q. How can computational chemistry (e.g., DFT) predict reaction pathways or optimize synthetic protocols?

- Reactivity Prediction : DFT models simulate transition states for cross-coupling reactions, identifying energy barriers for catalyst optimization .

- Solvent Effects : COSMO-RS calculations screen solvent systems (e.g., DMF/MeCN) to maximize yield by stabilizing intermediates .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Yield Variability : Differences in catalyst purity (e.g., CuI vs. CuBr) or ligand choice (hydrazonic vs. phosphine) account for discrepancies (65% vs. 44% yields) .

- Spectroscopic Artifacts : Impurities from incomplete column purification may skew ¹H NMR integrations; repeat chromatography or use deuterated solvents for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.